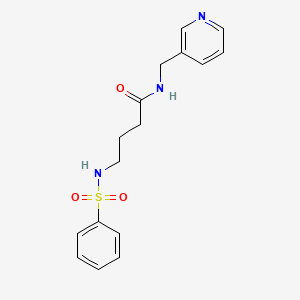
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide, also known as IBTQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. IBTQ is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives.
Scientific Research Applications
Cellular Proliferation in Tumors by PET Imaging
One significant application involves the assessment of cellular proliferation in tumors using PET imaging. A study conducted by Dehdashti et al. (2013) evaluated a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), in patients with newly diagnosed malignant neoplasms. The study demonstrated a significant correlation between tumor uptake of 18F-ISO-1 and Ki-67 (a proliferation marker), suggesting the compound's promise for evaluating the proliferative status of solid tumors. The safe administration and relatively small absorbed doses to normal organs make this agent viable for PET imaging in clinical trials (Dehdashti et al., 2013).
Synthesis of Isoquinoline Derivatives
Another research area involves the synthesis of isoquinoline derivatives, which are valuable in various chemical and pharmacological contexts. Guastavino et al. (2006) reported the one-pot synthesis of 3-substituted isoquinolin-1-(2H)-ones through photostimulated SRN1 reactions, showcasing the versatility of isoquinoline compounds in synthetic chemistry. Such methodologies are essential for developing new chemical entities with potential therapeutic applications (Guastavino et al., 2006).
Chemical Reactions and Catalysis
Research by Xia et al. (2016) introduced a copper-catalyzed radical-promoted aminocyclization of acrylamides with N-fluorobenzenesulfonimide, leading to the construction of isoquinoline-1,3-diones. This study illustrates the compound's role in facilitating novel chemical reactions, which could be applied in medicinal chemistry and drug discovery processes (Xia et al., 2016).
Neurobiological Applications
Compounds related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide have also been explored for neurobiological applications. A study by Chijiwa et al. (1990) investigated the inhibition of forskolin-induced neurite outgrowth and protein phosphorylation by a selective inhibitor of cyclic AMP-dependent protein kinase, showcasing the utility of these compounds in understanding neuronal development and potentially treating neurodegenerative diseases (Chijiwa et al., 1990).
properties
IUPAC Name |
4-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)21(25)23-12-4-5-17-13-18(10-11-19(17)23)22-20(24)16-8-6-15(3)7-9-16/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELQMAKVPRZXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B2819986.png)



![2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819992.png)

![3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid](/img/structure/B2819996.png)
![Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2819997.png)
![3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid](/img/structure/B2819998.png)

![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2820002.png)


![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2820008.png)